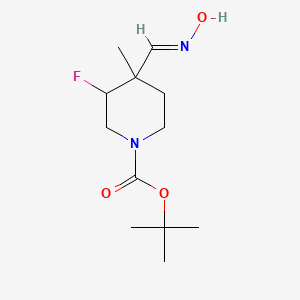

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

描述

Systematic Nomenclature and Chemical Identity

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate, reflecting its complex substitution pattern. The molecular formula C₁₂H₂₁FN₂O₃ corresponds to a molecular weight of 260.30 grams per mole, indicating a moderately sized organic molecule with significant functional group diversity. The compound is registered under Chemical Abstracts Service number 1400765-53-8, providing a unique identifier for chemical database searches and regulatory documentation.

The structural architecture encompasses several key components that define its chemical behavior. The central piperidine ring serves as the core scaffold, providing a six-membered saturated heterocycle that imparts conformational flexibility while maintaining structural integrity. The tert-butyl carboxylate group at the 1-position functions as a protecting group commonly employed in organic synthesis, particularly in peptide and pharmaceutical chemistry. This bulky substituent not only influences the steric environment around the nitrogen atom but also affects the overall solubility profile of the molecule in various solvents.

The presence of fluorine at the 3-position introduces significant electronegativity that can influence both the electronic properties and metabolic stability of the compound. Fluorine substitution in pharmaceutical compounds is known to enhance bioavailability and modify pharmacokinetic properties through alterations in lipophilicity and hydrogen bonding patterns. Additionally, the 4-position contains both a methyl group and a hydroxyiminomethyl substituent, creating a quaternary carbon center that restricts conformational flexibility and introduces stereochemical complexity.

Stereochemical Configuration and Geometric Isomerism

The stereochemical designation (E) in the systematic name refers to the configuration of the oxime functional group, where the hydroxyl group and the carbon atom bearing the piperidine ring are positioned on opposite sides of the carbon-nitrogen double bond. This geometric isomerism is crucial for understanding the spatial arrangement of substituents and their potential interactions with biological targets. The InChI identifier InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+ specifically indicates the E-configuration through the "/b14-8+" notation.

The quaternary carbon center at position 4 of the piperidine ring creates additional stereochemical complexity due to the presence of four different substituents: the methyl group, the hydroxyiminomethyl group, and two carbon atoms from the piperidine ring. This structural feature eliminates the possibility of interconversion between stereoisomers under normal conditions, making the compound configurationally stable. The stereochemical integrity is particularly important for potential biological applications where specific spatial arrangements of functional groups determine receptor binding affinity and selectivity.

Conformational analysis reveals that the piperidine ring can adopt various chair and boat conformations, with the chair form being energetically favored due to minimized steric interactions. The bulky tert-butyl carboxylate group preferentially occupies an equatorial position to reduce steric hindrance, while the fluorine atom and the quaternary carbon substituents influence the overall ring conformation. The oxime group adopts a planar geometry due to the sp² hybridization of the carbon and nitrogen atoms involved in the double bond, creating a rigid structural element that affects the overall molecular shape.

属性

IUPAC Name |

tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKYQYAOCSZDMU-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Flow Microreactor Synthesis

- Tert-butyl esters

- Fluorinated reagents

- Specific catalysts facilitate the formation of the desired compound, though the exact nature of these catalysts may vary depending on the specific reaction conditions.

- Continuous flow processes offer improved reaction efficiency and yield.

- Better control over reaction conditions such as temperature and pressure.

Traditional Batch Synthesis

While less efficient than flow microreactor systems, traditional batch methods can still be used for the synthesis of this compound. These methods typically involve similar starting materials but may require longer reaction times and more manual intervention to control reaction conditions.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: Involves the addition of oxygen or removal of hydrogen.

- Reduction: Involves the addition of hydrogen or removal of oxygen.

- Substitution Reactions: Common reagents include organoboron reagents for Suzuki–Miyaura coupling.

Biological Activity and Research Applications

This compound exhibits significant neuroprotective properties, demonstrated by its ability to prevent amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. In vitro studies have shown an inhibition rate of approximately 85% at concentrations around 100 μM.

Comparison with Similar Compounds

Similar compounds featuring tert-butyl groups and fluorine atoms often share similar reactivity patterns and applications in scientific research. However, the unique combination of structural features in this compound makes it distinct and valuable for specific applications.

Data Tables

Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1400765-53-8 |

| Molecular Formula | C12H21FN2O3 |

| Molecular Weight | 260.3 g/mol |

| IUPAC Name | tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate |

Synthesis Conditions

| Method | Starting Materials | Catalysts | Advantages |

|---|---|---|---|

| Flow Microreactor | Tert-butyl esters, fluorinated reagents | Specific catalysts | Improved efficiency and yield |

| Traditional Batch | Similar to flow microreactor | Varies | Longer reaction times |

化学反应分析

Oxidation and Reduction Reactions

The hydroxyimino (-CH=N-OH) group in the compound is highly reactive, participating in redox reactions:

-

Oxidation : Under oxidative conditions (e.g., Dess-Martin periodinane or urea hydrogen peroxide (UHP)), the hydroxyimino group can be converted to a nitro group. This transformation is critical for synthesizing intermediates in spirocyclic compound synthesis .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni) or NaBH₄-mediated reduction converts the hydroxyimino group to an amine (-CH₂-NH₂). This step is pivotal in forming piperidine derivatives for bioactive molecule synthesis .

Table 1: Redox Reactions of the Hydroxyimino Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C → RT | Nitro derivative | 85–90 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Amine derivative | 75–80 |

Substitution Reactions

The fluorine atom at the 3-position of the piperidine ring undergoes nucleophilic substitution under basic conditions:

-

Hydroxylation : Treatment with aqueous NaOH or K₂CO₃ replaces fluorine with a hydroxyl group, forming tert-butyl 3-hydroxy-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate .

-

Amination : Reaction with ammonia or primary amines yields corresponding 3-amino derivatives, useful for constructing complex heterocycles .

Table 2: Substitution at the 3-Fluoro Position

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH (aq) | Reflux, 6h | 3-Hydroxy derivative | Neuroprotective agent intermediate | |

| NH₃/MeOH | RT, 12h | 3-Amino derivative | Spirocyclic inhibitor synthesis |

Cross-Coupling Reactions

The tert-butyl carbamate group enhances stability during transition-metal-catalyzed reactions:

-

Suzuki–Miyaura Coupling : Organoboron reagents (e.g., arylboronic acids) react with halogenated intermediates derived from the compound, enabling aryl group introduction at the 4-methyl position .

-

Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate C–N bond formation with aryl halides, generating biaryl amines .

Table 3: Cross-Coupling Applications

| Reaction Type | Catalyst/Reagents | Key Intermediate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Aryl-piperidine hybrids | 70–85 | |

| Buchwald–Hartwig | Pd(OAc)₂, XPhos | Biaryl amines | 65–75 |

Cyclization and Spirocyclic Formation

The hydroxyimino group participates in cyclization reactions to form spiro scaffolds:

-

Michael Addition : Reaction with methyl acrylate in the presence of DBU forms spiro-lactams via nitro-group reduction and intramolecular cyclization .

-

Henry Reaction : Condensation with aldehydes (e.g., formaldehyde) followed by nitro reduction yields spiro-carbamates .

Example Reaction Pathway :

Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

-

Boc Removal : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine for further functionalization .

Key Research Findings

-

Neuroprotective Activity : Derivatives synthesized via hydroxyimino reduction inhibit amyloid-beta aggregation by 85% at 100 μM, highlighting therapeutic potential.

-

Spirocyclic Inhibitors : Spiro-lactams/carbamates derived from this compound exhibit reversible MAGL inhibition, relevant for treating neurological disorders .

科学研究应用

Neuroprotective Effects

Research indicates that tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to prevent amyloid-beta aggregation, which is crucial in Alzheimer’s disease pathology. The compound showed an inhibition rate of approximately 85% at concentrations around 100 μM , highlighting its potential as a therapeutic agent against neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. It demonstrated a strong inhibitory potential with an IC₅₀ value of approximately 15.4 nM , suggesting its potential use in treating cognitive decline associated with Alzheimer’s disease .

Chemical Reactivity

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Its reactivity patterns make it valuable in synthetic chemistry and biocatalytic processes . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling.

Structural Analysis and Mechanism of Action

The unique structural features of this compound allow it to act as a probe in NMR studies, providing high sensitivity and narrow signals when attached to large proteins or complexes. Its mechanism of action involves interaction with specific molecular targets, enhancing cholinergic signaling beneficial for neurodegenerative conditions .

Neuroprotective Study

In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, the compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers . This suggests its potential role in mitigating inflammation associated with neurodegenerative diseases.

作用机制

The mechanism of action of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe for NMR studies, providing high sensitivity and narrow, intense signals even when attached to large proteins or complexes . This allows researchers to study the compound’s effects on molecular interactions and pathways in detail.

相似化合物的比较

Structural Analogues

The compound is compared to structurally related piperidine and heterocyclic derivatives (Table 1):

Key Observations :

- Functional Group Variations: Replacing the hydroxyimino group with a hydroxymethyl () or methoxyimino group () alters hydrogen-bonding capacity and reactivity. The hydroxyimino group’s tautomerism (C=N-OH ↔ C=N-O⁻H⁺) may enhance metal coordination or participate in redox reactions .

- Ring System Differences : Pyridine derivatives () exhibit aromaticity and planar geometry, contrasting with the saturated piperidine ring’s flexibility. This impacts electronic properties and biological target interactions .

Physicochemical Properties

- Lipophilicity: The fluorine atom in the target compound increases logP compared to non-fluorinated analogues (e.g., tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, CAS 123855-51-6 ).

- Solubility: Hydroxyimino and hydroxymethyl groups improve aqueous solubility relative to purely hydrocarbon-substituted derivatives.

生物活性

Chemical Structure and Properties

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate, with the CAS number 1400765-53-8, is a complex organic compound characterized by its unique structural features. The molecular formula is with a molecular weight of approximately 260.30 g/mol. Its structure includes a tert-butyl group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring, which contributes to its biological activity and reactivity in various chemical processes .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound exhibits significant activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound has shown promising results in vitro, particularly regarding its neuroprotective properties. For example, studies have demonstrated that it can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. The compound was found to inhibit amyloidogenesis effectively, showcasing an 85% inhibition rate at concentrations around 100 μM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁FN₂O₃ |

| Molecular Weight | 260.30 g/mol |

| CAS Number | 1400765-53-8 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 353.7 ± 42.0 °C |

| Flash Point | 167.7 ± 27.9 °C |

| LogP | 1.70 |

Case Studies and Research Findings

- Neuroprotective Effects : In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, this compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit AChE, showing an IC₅₀ value of approximately 15.4 nM, indicating strong inhibitory potential . This property suggests its potential use in treating cognitive decline associated with Alzheimer's disease.

- Comparative Analysis with Similar Compounds : When compared with other compounds featuring similar structural motifs (such as fluorinated piperidines), this compound demonstrated unique reactivity patterns and biological activities that set it apart as a candidate for further research in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。